

## (E/Z)-HA155 IUPAC name and CAS number

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An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, **(E/Z)-HA155**, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

## **Chemical Identity and Properties**

**(E/Z)-HA155** is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).

Identifier	Value	
IUPAC Name	B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1]	
CAS Number	1229652-22-5[1]	
Molecular Formula	C24H19BFNO5S	
Molecular Weight	463.29 g/mol	
Synonyms	HA155, Autotaxin Inhibitor IV	

### **Mechanism of Action**



(E/Z)-HA155 functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]

## **Quantitative Data**

The inhibitory activity of **(E/Z)-HA155** has been quantified in various studies.

Parameter	Value	Assay Conditions	Reference
IC50	5.7 nM	Inhibition of autotaxin activity	[7]
Inhibition of LPA production	Dose-dependent	Thrombin-stimulated human platelets	

## **Experimental Protocols**

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.

## In Vitro Autotaxin Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like **(E/Z)-HA155** against autotaxin in a cell-free system.

### Materials:

- Recombinant human autotaxin
- Lysophosphatidylcholine (LPC) substrate
- (E/Z)-HA155 or other test inhibitors
- Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)



Detection reagents for choline or phosphate

#### Procedure:

- Prepare a solution of the test inhibitor ((E/Z)-HA155) at various concentrations.
- In a microplate, add the recombinant autotaxin to the assay buffer.
- Add the test inhibitor solution to the wells containing autotaxin and incubate for a
  predetermined time (e.g., 15 minutes) at 37°C to allow for binding.
- Initiate the enzymatic reaction by adding the LPC substrate to the wells.
- Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
- Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).
- Calculate the percentage of inhibition for each inhibitor concentration relative to a control
  without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### Inhibition of LPA Production in Human Platelets

This protocol describes a method to assess the effect of **(E/Z)-HA155** on LPA production in a cellular context.

#### Materials:

- Human platelet-rich plasma (PRP)
- Thrombin
- (E/Z)-HA155



- Buffer for platelet washing and resuspension
- Reagents for lipid extraction
- LC-MS/MS system for LPA quantification

#### Procedure:

- Isolate human platelets from PRP by centrifugation and wash them.
- Resuspend the platelets in a suitable buffer.
- Pre-incubate the platelet suspension with various concentrations of (E/Z)-HA155 for a specific time (e.g., 15 minutes) at 37°C.
- Stimulate the platelets with thrombin to induce LPA production.
- After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.
- Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).
- Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.
- Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.

## **Signaling Pathways and Workflows**

Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of **(E/Z)-HA155**'s function.

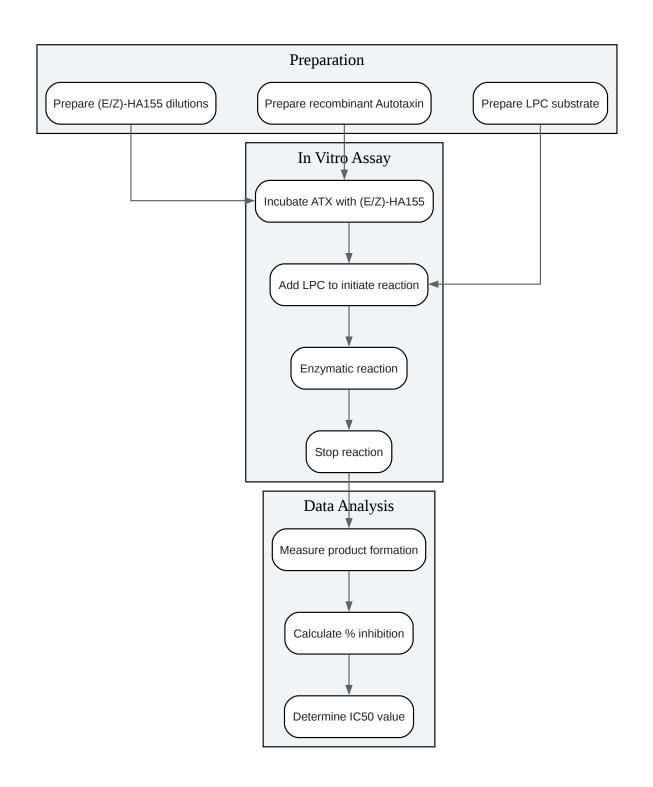




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Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.





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Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.



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